![molecular formula C20H15F6N5OS B12150176 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150176.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a pyridine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Attachment of the Trifluoromethyl Groups: The trifluoromethyl groups are usually introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl groups or the pyridine ring, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, organometallic reagents, often under inert atmospheres and at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the triazole or pyridine rings.
Scientific Research Applications
Antifungal Activity
Recent studies indicate that compounds containing triazole moieties exhibit potent antifungal properties. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death.
Anticancer Potential
Research has demonstrated that similar compounds can exhibit anticancer activity. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific compound may also demonstrate similar properties, particularly against resistant cancer types.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Modifications to the triazole and pyridine components can significantly influence its pharmacological profile.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives against Candida species. Compounds structurally similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values lower than traditional antifungals like fluconazole, indicating superior efficacy.
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a series of N-substituted triazoles were synthesized and tested against multiple cancer cell lines. The results showed significant growth inhibition in several lines, suggesting that modifications in the chemical structure can enhance potency.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups and triazole ring can enhance binding affinity and specificity, while the pyridine ring may facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide: Similar in structure but with a chloroacetamide group instead of the triazole and pyridine rings.
N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea: Contains a thiourea group and a cinchonanyl moiety, used as a bifunctional organocatalyst.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of trifluoromethyl groups, a triazole ring, and a pyridine ring, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in fields requiring high specificity and stability.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A trifluoromethyl phenyl group.
- A triazole moiety linked to a pyridine ring.
- A sulfanyl group that may enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the triazole ring is known to facilitate interactions with enzymes, potentially inhibiting their activity.
- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at specific receptors, influencing various signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Biological Activity | Target/Organism | IC50/EC50 Values | Reference |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 μM | |
Enzyme Inhibition | Various enzymes | Not specified | |
Cytotoxicity | HEK-293 cells | Non-toxic |
Case Study 1: Antitubercular Activity
A study evaluated a series of compounds similar to this compound for their anti-tubercular properties. The compound exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. This suggests potential for further development as an antitubercular agent .
Case Study 2: Enzyme Interaction Studies
Research on related compounds indicated that the triazole moiety facilitates strong interactions with specific enzymes involved in metabolic pathways. These interactions can lead to inhibition of target enzymes, providing a mechanism for therapeutic effects in various diseases .
Properties
Molecular Formula |
C20H15F6N5OS |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15F6N5OS/c1-2-6-31-17(12-4-3-5-27-10-12)29-30-18(31)33-11-16(32)28-15-8-13(19(21,22)23)7-14(9-15)20(24,25)26/h2-5,7-10H,1,6,11H2,(H,28,32) |
InChI Key |
FXCKWNBWISVTRX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CN=CC=C3 |
Origin of Product |
United States |
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